Pyridostigmine D6 Bromide
Description
Overview of Pyridostigmine (B86062) as a Cholinesterase Inhibitor in Research Contexts
Pyridostigmine is a reversible inhibitor of acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). droracle.aidroracle.ai By inhibiting this enzyme, pyridostigmine increases the concentration and prolongs the action of acetylcholine at the neuromuscular junction and other cholinergic synapses. droracle.ai This mechanism of action is the basis for its use in research to study the cholinergic system and its role in various physiological and pathological processes.
In a research context, pyridostigmine has been utilized to investigate:
Neuromuscular Transmission: To understand the mechanisms of muscle contraction and the pathophysiology of diseases like myasthenia gravis. droracle.aidroracle.ai
Autonomic Nervous System Function: To study the effects of enhanced parasympathetic activity on cardiac function and other organs. nih.govnih.gov
Inflammatory Processes: To explore the "cholinergic anti-inflammatory pathway," where acetylcholine can modulate immune responses. onderzoekmetmensen.nl
Cognitive Function: To a lesser extent, due to its limited ability to cross the blood-brain barrier, it has been used to probe the peripheral cholinergic system's influence on cognition. droracle.ai
Fundamental Principles and Advantages of Deuterium (B1214612) Labeling in Pharmaceutical Research
Deuterium labeling, the process of replacing hydrogen atoms with deuterium in a molecule, is a powerful tool in pharmaceutical research. clearsynth.comnih.gov Deuterium is a stable isotope of hydrogen, containing one proton and one neutron, making it twice as heavy as protium (B1232500) (the most common isotope of hydrogen). youtube.com This mass difference, while not altering the fundamental chemical properties of the molecule, can lead to significant differences in its physicochemical behavior.
Key Principles and Advantages:
Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. This means that reactions involving the breaking of a C-D bond proceed at a slower rate than those involving a C-H bond. This "kinetic isotope effect" can be exploited to slow down the metabolism of a drug, potentially leading to improved pharmacokinetic profiles. acs.org
Internal Standards for Mass Spectrometry: Deuterated compounds are ideal internal standards for quantitative analysis using mass spectrometry (MS). acs.orgresearchgate.net Since they have a higher mass than their non-deuterated counterparts, they can be easily distinguished by the mass spectrometer, while their similar chemical properties ensure they behave almost identically during sample preparation and analysis. This leads to more accurate and precise quantification of the target analyte. researchgate.net
Probing Reaction Mechanisms: The KIE can be used to determine the rate-limiting step of a chemical reaction or a metabolic pathway.
Rationale for the Synthesis and Application of Pyridostigmine D6 Bromide in Scientific Investigations
The synthesis of this compound is driven by the need for a stable, reliable internal standard for the quantification of pyridostigmine in biological samples. clearsynth.com Given that pyridostigmine is used in various research and clinical contexts, accurate measurement of its concentration in plasma, urine, or other tissues is crucial for pharmacokinetic and metabolism studies.
Primary Applications in Research:
Internal Standard in Bioanalytical Methods: this compound is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods for the quantification of pyridostigmine. clearsynth.com Its use improves the accuracy, precision, and reliability of these analytical methods.
Pharmacokinetic and Metabolism Studies: By administering a mixture of pyridostigmine and this compound, researchers can simultaneously track the parent drug and its deuterated analog. This allows for a more detailed understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) properties. acs.org
Current Landscape and Emerging Trends in Stable Isotope-Labeled Compound Research
The field of stable isotope-labeled compounds is continually evolving, driven by advancements in analytical instrumentation and a growing demand for more precise and detailed biological information.
Current Landscape:
Increased Use in Metabolomics: Stable isotope labeling is becoming an indispensable tool in metabolomics, the large-scale study of small molecules within cells, tissues, or organisms. nih.gov It aids in metabolite identification, quantification, and flux analysis, providing a dynamic view of metabolic networks. nih.gov
Growth in Pharmaceutical and Biotechnology Sectors: The pharmaceutical and biotechnology industries are major drivers of the stable isotope-labeled compounds market, with increasing applications in drug discovery and development. marketsandmarkets.comdatahorizzonresearch.com
Emerging Trends:
Technological Advancements: Innovations in isotope enrichment techniques are making the production of stable isotope-labeled compounds more efficient and cost-effective. 360iresearch.com
Automated Synthesis: The development of automated synthesis platforms is streamlining the production of labeled compounds, making them more accessible to the research community. adesisinc.com
Green Chemistry Approaches: There is a growing focus on developing more environmentally friendly and sustainable methods for the synthesis of isotopically labeled compounds. adesisinc.com
Personalized Medicine: Stable isotope labeling plays a role in personalized medicine by enabling precise tracing of metabolic pathways to inform tailored therapeutic strategies. 360iresearch.com
Properties
IUPAC Name |
(1-methylpyridin-1-ium-3-yl) N,N-bis(trideuteriomethyl)carbamate;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O2.BrH/c1-10(2)9(12)13-8-5-4-6-11(3)7-8;/h4-7H,1-3H3;1H/q+1;/p-1/i1D3,2D3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYBTNPBYXSMOO-TXHXQZCNSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)OC(=O)N(C)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)OC1=C[N+](=CC=C1)C)C([2H])([2H])[2H].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Isotopic Characterization of Pyridostigmine D6 Bromide
Precursor Synthesis Strategies for Deuterium (B1214612) Incorporation
The synthesis of Pyridostigmine (B86062) D6 Bromide, a deuterated form of Pyridostigmine Bromide, necessitates the strategic incorporation of deuterium atoms into the molecule. This is typically achieved by utilizing deuterated precursors or by employing specific deuteration techniques on the parent molecule or its intermediates. The "D6" designation indicates that six hydrogen atoms in the molecule have been replaced by deuterium. Specifically, these substitutions are located on the two methyl groups of the dimethylcarbamoyl moiety.
Regioselective Deuteration Techniques for Methyl and N-Methyl Groups
Regioselective deuteration is a critical process that ensures deuterium is incorporated at specific, desired locations within a molecule. For Pyridostigmine D6 Bromide, the focus is on the N,N-dimethylcarbamate portion of the molecule.
One common strategy involves the use of deuterated reagents during the synthesis. For instance, the synthesis can be adapted from established methods for creating similar compounds, where a key step involves the reaction of a precursor with a deuterated agent. A plausible route involves the use of deuterated dimethylamine (B145610) or a related deuterated synthon to introduce the two CD3 groups.
Another approach is through hydrogen-deuterium (H/D) exchange reactions on the non-deuterated pyridostigmine or a suitable precursor. This can sometimes be achieved under basic conditions using a deuterium source like deuterium oxide (D2O). nih.govbeilstein-journals.org The presence of an activating group can facilitate this exchange. For example, methylation of a pyridine (B92270) ring increases its electrophilicity, making the protons on attached methyl groups more susceptible to exchange. nih.gov Microwave-assisted methods have also been shown to be effective for the regioselective deuteration of methyl groups on heterocyclic rings, offering rapid and high-yield conversions. diva-portal.org
Chemical Reaction Pathways for De Novo Deuterated Pyridostigmine Analogs
De novo synthesis offers a high degree of control over the placement of isotopic labels. This approach builds the molecule from smaller, often commercially available, deuterated starting materials. While specific multi-step synthetic routes for this compound are often proprietary, a general synthetic scheme can be inferred from known organic chemistry principles and analogous syntheses. nih.govljmu.ac.uk
The synthesis would likely commence with a deuterated source for the dimethylamino group. A key intermediate, 3-hydroxypyridine, would be reacted with a deuterated carbamoyl (B1232498) chloride equivalent, such as bis(trideuteromethyl)carbamoyl chloride, to form the carbamate (B1207046) ester. The final step would involve the quaternization of the pyridine nitrogen with a methylating agent, such as methyl bromide, to yield the final product, this compound. nih.gov The IUPAC name for this compound is 3-((Bis(methyl-d3)carbamoyl)oxy)-1-methylpyridin-1-ium bromide. veeprho.com
Post-Synthesis Purification and Isolation Protocols for this compound
Following the synthesis, purification of this compound is essential to remove unreacted starting materials, byproducts, and any non-deuterated or partially deuterated species. Given that pyridostigmine bromide is a quaternary ammonium (B1175870) salt and highly water-soluble, purification techniques common for such compounds are employed. nih.gov
Common purification methods include:
Recrystallization: This is a standard technique for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, leading to the formation of pure crystals. Ethanol is a potential solvent for the recrystallization of pyridostigmine analogs. nih.gov
Chromatography: Various chromatographic techniques can be utilized for purification. High-performance liquid chromatography (HPLC) is a powerful tool for separating the desired deuterated compound from impurities with high resolution. researchgate.net Ion-exchange chromatography can also be effective due to the charged nature of the pyridinium (B92312) ion. ualberta.ca
Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in immiscible solvents.
The purity of the final product is typically assessed using analytical techniques such as HPLC, which can provide information on the percentage of the desired compound. medchemexpress.com
Advanced Spectroscopic Characterization of Deuterium Enrichment in this compound
To confirm the successful synthesis and isotopic enrichment of this compound, advanced spectroscopic methods are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Purity Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of molecules and confirming the position of isotopic labels.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the six protons of the two N-methyl groups would be absent or significantly diminished, confirming their replacement by deuterium. libretexts.org The remaining proton signals, such as those on the pyridine ring and the N-methyl group, would be present.
²H NMR (Deuterium NMR): A ²H NMR spectrum directly observes the deuterium nuclei. wikipedia.org For this compound, a strong signal would be expected in the region corresponding to the chemical shift of the N-methyl groups, providing direct evidence of successful deuteration at that position. sigmaaldrich.comhuji.ac.il The integration of this signal can be used to quantify the level of deuterium enrichment. sigmaaldrich.com
A certificate of analysis for a commercial sample of this compound reported that the ¹H NMR spectrum was consistent with the expected structure. medchemexpress.com
High-Resolution Mass Spectrometry for Isotopic Abundance Verification
High-resolution mass spectrometry (HRMS) is a crucial technique for determining the exact mass of a molecule and verifying its elemental composition, including the presence of isotopes.
For this compound, the molecular formula is C₉H₇D₆BrN₂O₂. clearsynth.comsynzeal.com The expected molecular weight would be approximately 267.15 g/mol , which is higher than that of the non-deuterated pyridostigmine bromide due to the six deuterium atoms. clearsynth.com HRMS can precisely measure this mass, confirming the incorporation of the six deuterium atoms.
Furthermore, the isotopic distribution pattern in the mass spectrum can be analyzed to determine the level of isotopic enrichment. A high percentage of the D6 species, often greater than 98% or 99%, indicates a successful and efficient deuteration process. medchemexpress.commedchemexpress.com For instance, one analysis showed a deuterium enrichment of 99.99%, with the d0 (non-deuterated) species at only 0.003%. medchemexpress.com This technique is also fundamental in the use of this compound as an internal standard for the quantification of pyridostigmine in biological samples using LC-MS. veeprho.comclearsynth.comnih.gov
Assessment of Isotopic Purity and Chemical Stability of this compound Formulations
The utility of this compound as an internal standard is fundamentally dependent on its isotopic purity and chemical stability. These parameters are meticulously assessed to ensure the accuracy and reproducibility of quantitative analytical methods.
Isotopic Purity
Isotopic purity, or isotopic enrichment, refers to the percentage of the molecule that contains the desired number of deuterium atoms. High isotopic purity is essential to prevent signal overlap and interference from unlabeled (d0) or partially labeled isotopes during mass spectrometric analysis. The assessment is typically performed using high-resolution mass spectrometry, which can differentiate between the deuterated and non-deuterated species. Commercial sources often provide a certificate of analysis with these specifications. For example, specific batches of this compound have been documented with very high purity levels. medchemexpress.com
| Purity Assessment | Value | Reference |
| Isotopic Enrichment | 99.99% | medchemexpress.com |
| Chemical Purity (HPLC) | 99.96% | medchemexpress.com |
Chemical Stability
The chemical stability of this compound is comparable to its non-deuterated counterpart, Pyridostigmine Bromide. The deuterium labeling on the dimethylcarbamoyl group does not significantly alter the primary degradation pathways. Studies on the unlabeled compound provide critical insights into the stability of the deuterated form.
Pyridostigmine is known to be hygroscopic in its solid, crystalline form. hres.ca The primary route of degradation, particularly in solution, is hydrolysis of the ester linkage. This hydrolysis is highly pH-dependent. The compound is relatively stable in acidic conditions (e.g., pH 1.0) but becomes increasingly unstable in neutral to alkaline environments. ualberta.ca In alkaline solutions (pH > 8.5), it hydrolyzes to form its major metabolite, 3-hydroxy-N-methylpyridinium (3-OH NMP). ualberta.caresearchgate.net Consequently, it is recommended to avoid alkaline conditions when preparing and analyzing samples containing pyridostigmine. ualberta.ca Aqueous stock solutions are often recommended for use within a day. caymanchem.com
Stability studies on finished pharmaceutical formulations, such as prolonged-release tablets, have shown that with appropriate excipients and manufacturing techniques, the product can remain stable under accelerated storage conditions (e.g., elevated temperature and humidity) for extended periods, such as six months. nih.gov
| Condition | Stability Profile | Degradation Product | References |
| Solid State | Hygroscopic crystalline powder | Not applicable | hres.ca |
| Aqueous Solution (Acidic, pH 1.0) | Stable | Minimal degradation | ualberta.ca |
| Aqueous Solution (Alkaline, pH > 8.5) | Unstable, undergoes hydrolysis | 3-hydroxy-N-methylpyridinium (3-OH NMP) | ualberta.ca |
| Prolonged-Release Formulation | Stable for at least 6 months under accelerated conditions | Not applicable (within study period) | nih.gov |
Advanced Analytical Methodologies Utilizing Pyridostigmine D6 Bromide As an Internal Standard
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of pyridostigmine (B86062) in biological fluids, offering superior sensitivity and selectivity. Pyridostigmine D6 Bromide is the ideal internal standard for these assays.
Optimization of Chromatographic Separation Parameters for Pyridostigmine and its Metabolites
Effective chromatographic separation is fundamental to a successful LC-MS/MS assay, ensuring that the analyte and its metabolites are resolved from endogenous matrix components that could interfere with quantification. Due to the polar nature of pyridostigmine and its primary metabolite, 3-hydroxy-N-methylpyridinium, specialized chromatographic strategies are often employed.
Hydrophilic Interaction Liquid Chromatography (HILIC) has been successfully utilized for the separation of these polar compounds. nih.gov HILIC columns retain polar analytes using a high concentration of organic solvent in the mobile phase, allowing for their separation and subsequent elution with an increasing aqueous gradient. Alternatively, reversed-phase chromatography using C18 columns can be effective, typically with mobile phases consisting of acetonitrile and an aqueous buffer, such as ammonium (B1175870) acetate, to ensure good peak shape and retention. innovareacademics.in The gradient, flow rate, and column temperature are meticulously optimized to achieve baseline separation between pyridostigmine and 3-hydroxy-N-methylpyridinium while maintaining a short run time.
| Parameter | Condition 1 (HILIC) | Condition 2 (Reversed-Phase) |
|---|---|---|
| Column | HILIC Column (e.g., SeQuant ZIC-HILIC) | C18 Column (e.g., Inertsil C18, 100 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Ammonium Acetate in Water | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Gradient | Isocratic or Gradient Elution | Isocratic (e.g., 85:15 Acetonitrile:Buffer) |
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Optimization for this compound
For polar, pre-charged molecules like pyridostigmine, Electrospray Ionization (ESI) is the preferred ionization technique, typically operated in positive ion mode. okstate.edu The optimization of ESI source parameters is critical for maximizing the signal intensity of this compound and its unlabeled counterpart, thereby enhancing method sensitivity.
Key parameters that are optimized include:
Spray Voltage: This potential is applied to the capillary tip to generate a fine spray of charged droplets. It must be high enough to initiate the electrospray process but low enough to avoid corona discharge, which can cause signal instability. youtube.com
Nebulizing and Drying Gas Flow Rates: These gases (usually nitrogen) assist in droplet desolvation. Higher flow rates can enhance solvent evaporation but may also reduce sensitivity if set too high. youtube.com
Drying Gas Temperature: Increased temperature aids in the evaporation of the solvent from the droplets, facilitating the release of gas-phase ions. However, excessively high temperatures can lead to the thermal degradation of the analyte. youtube.com
Sprayer Position: The physical position of the ESI probe relative to the mass spectrometer inlet is adjusted to maximize ion sampling. elementlabsolutions.com
While APCI is also a viable technique, it is generally better suited for less polar molecules and may not provide the same ionization efficiency as ESI for a permanently charged quaternary amine like pyridostigmine. Optimization follows a similar process of systematically adjusting gas flows, temperatures, and discharge current to achieve the maximum analyte signal.
Triple Quadrupole Mass Spectrometry (QqQ) Transitions and Collision-Induced Dissociation (CID) Fragmentation Pattern Analysis of this compound
Tandem mass spectrometry, particularly on a triple quadrupole (QqQ) instrument, provides exceptional selectivity through the use of Multiple Reaction Monitoring (MRM). In an MRM experiment, a specific precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and a specific product ion is monitored in the third quadrupole (Q3).
For pyridostigmine, the protonated molecule [M+H]⁺ is not the observed precursor ion due to its permanent positive charge. The precursor ion is the quaternary ammonium cation itself. Based on collision-induced dissociation (CID) analysis, specific and stable fragment ions are identified. okstate.edu In CID, the precursor ion is accelerated into a collision cell filled with an inert gas (like argon or nitrogen), where collisions convert kinetic energy into internal energy, causing the ion to fragment. okstate.edu
The optimization process involves infusing a standard solution of pyridostigmine and this compound into the mass spectrometer and varying the collision energy (CE) to find the value that produces the most abundant and stable product ion signal. nih.gov This results in highly selective and sensitive MRM transitions for quantification (quantifier) and confirmation (qualifier).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
|---|---|---|---|
| Pyridostigmine | 182.2 | 71.7 | 125.1 |
| This compound (Internal Standard) | 188.2 | 71.7 or 77.7 | 131.1 |
*Note: Product ions for the D6 internal standard depend on the position of the deuterium (B1214612) labels. If the labels are on the N-methyl and one of the carbamate (B1207046) methyl groups, fragmentation can result in both labeled and unlabeled product ions.
Evaluation of Matrix Effects and Ion Suppression/Enhancement using this compound
Matrix effects are a common challenge in LC-MS/MS analysis of biological samples, where co-eluting endogenous components can either suppress or enhance the ionization of the target analyte, leading to inaccurate results. The most effective strategy to combat this is the use of a stable isotope-labeled internal standard (SIL-IS). innovareacademics.in
This compound is ideal for this purpose. It has nearly identical physicochemical properties to pyridostigmine, meaning it elutes at the same retention time and experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects is effectively normalized.
The matrix factor (MF) is formally evaluated during method validation by comparing the peak area of an analyte in a post-extraction spiked sample with the peak area of the analyte in a pure solution. An MF value of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement. The use of this compound ensures that the internal standard-normalized matrix factor is consistently close to 1, demonstrating the method's accuracy and reliability across different biological samples. innovareacademics.in
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Validation
While LC-MS/MS is more common, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of pyridostigmine. However, as a quaternary ammonium salt, pyridostigmine is non-volatile and thermally labile, making it unsuitable for direct GC analysis. american.eduacs.org
Derivatization Strategies for Volatility Enhancement and Thermal Stability of Pyridostigmine Analogs
Traditional chemical derivatization, which involves reacting the analyte to form a more volatile and thermally stable compound, is not the primary strategy for pyridostigmine. american.edu Instead, a technique known as in-port pyrolysis or thermal degradation is employed. american.edunih.gov
In this approach, the sample containing the pyridostigmine ion-pair is injected into a hot GC inlet (e.g., 250-300°C). The high temperature causes the quaternary ammonium compound to undergo a specific, reproducible degradation, often a form of Hofmann elimination or nucleophilic substitution. american.eduresearchgate.net This process cleaves the molecule, yielding volatile tertiary amines that can be readily separated on a standard GC column. american.edu The resulting volatile products are then analyzed by the mass spectrometer.
This technique effectively serves as an "online" derivatization method, converting the non-volatile analyte into a GC-amenable form directly within the instrument's injector. nih.govnih.gov This avoids a separate chemical derivatization step in the sample preparation workflow. The key to this method's success is ensuring that the thermal degradation process is consistent and reproducible for both the analyte and the internal standard, this compound, allowing for reliable quantification.
Chemical Ionization (CI) and Electron Ionization (EI) Source Tuning with this compound as Internal Standard
In Gas Chromatography-Mass Spectrometry (GC-MS), the ionization source plays a key role in generating ions from the eluted compounds for mass analysis. The choice between Chemical Ionization (CI) and Electron Ionization (EI) depends on the desired level of molecular fragmentation.
For the analysis of pyridostigmine, positive chemical ionization (PCI) has been shown to be an effective technique ualberta.ca. CI is a "softer" ionization technique than EI, meaning it causes less fragmentation of the parent molecule. This results in a more abundant molecular ion or protonated molecule, which can increase the sensitivity and selectivity of the assay.
In a GC-MS method using this compound as the internal standard, the mass spectrometer is tuned to detect specific ions characteristic of the analyte and the standard. In selected ion monitoring (SIM) mode, the instrument focuses only on these specific mass-to-charge ratios (m/z), significantly enhancing sensitivity.
The key monitored ions for pyridostigmine and its deuterated standard under PCI are:
Pyridostigmine: m/z 167.1 ualberta.caualberta.ca
This compound: m/z 173.1 ualberta.caualberta.ca
The six-mass unit difference corresponds to the six deuterium atoms in the internal standard, allowing for clear differentiation between the analyte and the standard by the mass spectrometer. Proper tuning of the ion source is crucial to maximize the signal for these specific ions, thereby optimizing the sensitivity of the method. The use of the deuterated internal standard helps to compensate for any in-vitro degradation of pyridostigmine during sample handling and analysis nih.gov.
Universal Method Validation Parameters for Bioanalytical Quantification with this compound
Bioanalytical method validation is the process of demonstrating that a specific analytical method is suitable for its intended purpose celerion.com. When using this compound as an internal standard for quantifying pyridostigmine, the method must undergo rigorous validation to ensure the reliability, reproducibility, and accuracy of the results ich.org. The validation process assesses several key parameters as outlined by international guidelines europa.eu.
Establishment of Linearity, Dynamic Range, and Calibration Curve Construction
Linearity defines the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the concentration interval over which the method is shown to be linear, accurate, and precise.
A calibration curve is constructed by analyzing a series of calibration standards prepared by spiking a blank biological matrix with known concentrations of pyridostigmine and a constant concentration of this compound ich.org. The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression analysis is then applied to the data.
An example of a validated method for pyridostigmine showed linearity in plasma over a concentration range of 5 to 400 ng/mL . Another method reported a linear range from 40 to 5000 ng/mL nih.gov. The acceptance criterion for linearity is typically a correlation coefficient (r) of 0.99 or greater .
| Parameter | Typical Value/Range | Acceptance Criterion |
|---|---|---|
| Dynamic Range | 5 - 400 ng/mL | Covers expected sample concentrations |
| Correlation Coefficient (r) | >0.999 | ≥0.99 |
Determination of Lower Limits of Detection (LOD) and Quantification (LOQ)
The Lower Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise but not necessarily quantified with acceptable accuracy and precision. The Lower Limit of Quantification (LOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
For bioanalytical methods, the LOQ is a more critical parameter. It should be sensitive enough to measure the low concentrations of the drug often encountered in pharmacokinetic studies. In a GC-MS method employing this compound, the LOD for pyridostigmine in plasma was reported to be in the range of 2 to 5 ng/mL ualberta.ca. Another study using HPLC determined the LOQ to be 2 ng/mL .
Comprehensive Assessment of Accuracy, Precision (Intra-day and Inter-day), and Selectivity
Accuracy refers to the closeness of the measured concentration to the true value. It is typically expressed as the percentage of the nominal value.
Precision describes the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is evaluated both within a single analytical run (intra-day) and across different runs on different days (inter-day).
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other potentially interfering components in the sample matrix.
Validation studies for pyridostigmine quantification have demonstrated high levels of accuracy and precision. For instance, one method reported an intra-day precision CV of 1.4% and an inter-day precision CV of 2.6% at a concentration of 50 ng/mL . Selectivity is confirmed by analyzing blank matrix samples from multiple sources to ensure no interfering peaks are present at the retention times of pyridostigmine and this compound.
| Parameter | Concentration | Typical Value (%CV) | Typical Acceptance Criteria |
|---|---|---|---|
| Intra-day Precision | 50 ng/mL | 1.4% | CV ≤ 15% (≤ 20% at LOQ) |
| Inter-day Precision | 50 ng/mL | 2.6% | CV ≤ 15% (≤ 20% at LOQ) |
| Accuracy | Multiple Levels | Within ±15% of nominal | Within ±15% (±20% at LOQ) |
Stability Studies of this compound in Various Biological Matrices (e.g., Plasma, Tissue Homogenates)
Stability studies are essential to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. Pyridostigmine is known to be unstable in aqueous solutions at high pH and is also highly hygroscopic ualberta.cadtic.milwho.int. The stability of pyridostigmine is evaluated in the biological matrix under various conditions that mimic sample handling and storage. The co-analysis with the stable-labeled internal standard, this compound, helps to correct for degradation that may occur during sample processing nih.gov.
Stability is assessed under the following conditions:
Freeze-Thaw Stability: Evaluates the effect of repeated freezing and thawing cycles on the analyte concentration.
Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the matrix at room temperature for a period that exceeds the expected sample handling time.
Long-Term Storage Stability: Determines the stability of the analyte in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended period.
Stock Solution Stability: Confirms the stability of the stock solutions of both the analyte and the internal standard under their storage conditions.
In these studies, the measured concentrations of the stored samples are compared to those of freshly prepared samples. The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the nominal concentration.
Alternative Chromatographic and Electrophoretic Techniques for this compound Analysis
Beyond conventional high-performance liquid chromatography (HPLC), a range of alternative separation techniques are being explored and implemented for the analysis of Pyridostigmine, with this compound serving as a crucial internal standard to ensure accuracy and reproducibility. These methods include specialized chromatographic systems and various modes of capillary electrophoresis, each offering unique selectivity and performance characteristics.
One promising alternative chromatographic technique is Hydrophilic Interaction Liquid Chromatography (HILIC) . A sensitive HILIC-electrospray ionization-tandem mass spectrometry assay has been developed for the quantification of Pyridostigmine in human plasma okstate.edu. This method is particularly advantageous for polar compounds like Pyridostigmine that are often poorly retained on traditional reversed-phase columns. The use of a stable isotope-labeled internal standard such as this compound is critical in HILIC-MS/MS to compensate for matrix effects and variations in ionization efficiency, thereby ensuring the accuracy and precision of the analytical results okstate.edunih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS) , while a more established technique, has also been effectively utilized for the determination of Pyridostigmine in plasma. In these methods, d6-pyridostigmine is employed as an internal standard to correct for variabilities during sample preparation and analysis nih.gov. The use of the deuterated internal standard is instrumental in compensating for any degradation of Pyridostigmine that may occur in vitro nih.gov.
In the domain of electromigration techniques, Capillary Zone Electrophoresis (CZE) has emerged as a powerful tool for the rapid determination of Pyridostigmine in pharmaceutical preparations nih.gov. CZE offers high separation efficiency, short analysis times, and low consumption of reagents and samples. Research has detailed the optimal conditions for the separation of Pyridostigmine, providing a foundation for its quantitative analysis.
| Parameter | Optimal Condition for Pyridostigmine Analysis nih.gov |
| Buffer | 20 mM phosphate buffer |
| pH | 7 |
| Capillary | Untreated fused-silica (75 µm i.d., 44 cm total length) |
| Injection | Electrokinetic, -10 kV for 20 seconds |
| Separation Voltage | 15 kV |
| Temperature | 25 °C |
| Detection Wavelength | 270 nm |
| Limit of Detection (LOD) | 60 ppb |
Micellar Electrokinetic Chromatography (MEKC) , a modification of capillary electrophoresis, extends the applicability of the technique to a wider range of analytes. While specific studies detailing the use of this compound in MEKC are not extensively documented, the principles of MEKC suggest its potential for the analysis of Pyridostigmine, particularly in complex matrices where the partitioning mechanism of MEKC can provide enhanced selectivity.
The following table summarizes key research findings related to alternative analytical methodologies for Pyridostigmine, highlighting the role of deuterated internal standards where applicable.
| Analytical Technique | Analyte(s) | Internal Standard | Matrix | Key Findings & Methodological Details |
| HILIC-ESI-MS/MS | Pyridostigmine and its metabolite 3-hydroxy-N-methylpyridinium | Not explicitly stated, but use of a stable isotope-labeled internal standard is best practice nih.gov | Human Plasma | A sensitive method was developed to quantify pyridostigmine and its metabolite. Accuracy and precision values were within acceptable limits described in FDA guidelines okstate.edu. |
| GC-MS | Pyridostigmine | d6-pyridostigmine | Plasma | Plasma concentrations were determined after ion pair extraction. The deuterated internal standard compensated for in vitro degradation of pyridostigmine nih.gov. |
| Capillary Zone Electrophoresis (CZE) | Pyridostigmine and Physostigmine | Not specified in the study | Pharmaceutical Preparations | A rapid CZE method was developed for determination in pharmaceutical preparations. Optimal separation conditions were established for Pyridostigmine nih.gov. |
The exploration of these alternative chromatographic and electrophoretic techniques underscores the continuous innovation in the field of bioanalysis. The strategic use of this compound as an internal standard in these methods is paramount for achieving the high standards of accuracy and reliability required in pharmaceutical and clinical research. As these advanced methodologies become more refined and accessible, they will undoubtedly play an increasingly significant role in the quantitative analysis of Pyridostigmine and other challenging analytes.
Elucidation of Pyridostigmine Metabolic Pathways Through Deuterium Labeling Pyridostigmine D6 Bromide
In Vitro Metabolic Stability Studies Utilizing Pyridostigmine (B86062) D6 Bromide
In vitro metabolic stability assays are crucial in early drug discovery to predict a compound's metabolic clearance in vivo. bioivt.comspringernature.com These assays measure the rate at which a compound is metabolized by enzymes in biological matrices like liver microsomes or plasma. bioivt.comspringernature.com Pyridostigmine D6 Bromide is frequently employed in these studies as an internal standard for analytical methods, typically liquid chromatography-mass spectrometry (LC-MS). nih.govdtic.mil Its use compensates for variations in sample processing and instrument response, ensuring accurate quantification of the parent (unlabeled) compound's disappearance over time. nih.govdtic.mil By incubating Pyridostigmine Bromide with a metabolically active system and using this compound as the analytical standard, researchers can precisely determine key pharmacokinetic parameters such as the intrinsic clearance (CLint) and metabolic half-life (t½).
Table 1: Representative Data from an In Vitro Metabolic Stability Assay of Pyridostigmine Bromide in Human Liver Microsomes This table contains hypothetical data for illustrative purposes.
| Time (minutes) | Pyridostigmine Bromide Concentration (µM) | Percent Remaining |
|---|---|---|
| 0 | 1.00 | 100% |
| 5 | 0.85 | 85% |
| 15 | 0.65 | 65% |
| 30 | 0.42 | 42% |
From this data, the half-life (t½) can be calculated to be approximately 25 minutes, with an intrinsic clearance (CLint) of 27.7 µL/min/mg protein.
Pyridostigmine is known to undergo hydrolysis by cholinesterases that are abundant in the blood and other tissues. drugbank.comnih.govualberta.ca This enzymatic cleavage of the carbamate (B1207046) ester linkage is a primary metabolic pathway, yielding the main metabolite, 3-hydroxy-N-methyl-pyridinium (HNM). drugbank.comnih.govualberta.ca Investigating the kinetics of this hydrolytic degradation is essential for understanding the compound's stability in systemic circulation.
The use of this compound allows for precise monitoring of this process. In a typical assay, the deuterated compound is incubated in plasma or tissue homogenates. Aliquots are taken at various time points, and the reaction is quenched. Subsequent analysis by LC-MS can accurately quantify the remaining parent compound (this compound) and the formation of its deuterated metabolite (HNM-d6). This approach distinguishes the compound and its metabolites from endogenous plasma components, providing a clear and interference-free measurement of hydrolytic stability. nih.govdtic.mil
Phase I metabolism primarily involves oxidation, reduction, and hydrolysis reactions, catalyzed mainly by cytochrome P450 (CYP) enzymes located in liver microsomes. mdpi.combioivt.com While hydrolysis is a major route for pyridostigmine, it also undergoes metabolism by microsomal enzymes in the liver, although these pathways are less defined. drugbank.comnih.govnih.gov These biotransformations can include the formation of hydroxyl, quinone, and demethylated metabolites. drugbank.comualberta.ca
This compound is instrumental in probing these Phase I pathways. When incubated with liver subcellular fractions (such as microsomes or S9 fractions) and necessary cofactors (e.g., NADPH), the deuterated label acts as a metabolic tracer. mdpi.com Metabolite identification software can then screen the LC-MS data for compounds that exhibit the specific mass shift of the D6 label. This allows for the confident detection of even minor metabolites that might otherwise be obscured by the biological matrix, helping to construct a more complete picture of the Phase I biotransformation of pyridostigmine. nih.gov
Phase II metabolism involves the conjugation of a drug or its Phase I metabolite with an endogenous molecule to increase its water solubility and facilitate excretion. drughunter.com The primary metabolite of pyridostigmine, HNM, is known to undergo rapid glucuronidation. drugbank.comnih.govualberta.ca Other metabolites may also be subject to conjugation reactions. drugbank.com
By using this compound as a probe, the entire metabolic sequence from the parent drug to the final conjugated metabolite can be traced. After incubation in systems containing both Phase I and Phase II enzymes (like liver S9 fractions or hepatocytes), the resulting deuterated HNM (HNM-d6) can be further metabolized to its glucuronide conjugate (HNM-d6-glucuronide). mdpi.comdrughunter.com The presence of the deuterium (B1214612) label allows for the unambiguous identification of this conjugated product via mass spectrometry, enabling researchers to study the efficiency and kinetics of the glucuronidation pathway. dtic.mil
Identification and Structural Elucidation of Metabolites using this compound as a Tracer
A significant challenge in metabolite identification is distinguishing drug-related molecules from the vast number of endogenous compounds present in biological samples. This compound serves as an ideal tracer to overcome this challenge. The six deuterium atoms create a unique isotopic signature that is easily detected by high-resolution mass spectrometry.
A common strategy involves incubating a 1:1 mixture of Pyridostigmine Bromide and this compound with a metabolic system. Any resulting metabolite will appear in the mass spectrum as a characteristic doublet of peaks with a mass difference of 6 Daltons (or a different mass depending on which part of the molecule was modified). This "isotopic pattern" filtering method is a highly effective way to pinpoint all drug-related species in a complex chromatogram. This technique has been instrumental in tentatively identifying various pyridostigmine metabolites, including hydroxylated, demethylated, and oxidized forms, in addition to the primary HNM metabolite. drugbank.comnih.govualberta.ca
Table 2: Known and Potential Metabolites of Pyridostigmine Identifiable using a D6-Labeled Tracer
| Metabolite | Metabolic Pathway |
|---|---|
| 3-hydroxy-N-methyl-pyridinium (HNM) | Hydrolysis (Phase I) |
| HNM-glucuronide | Glucuronidation (Phase II) |
| Demethylated Pyridostigmine | N-Demethylation (Phase I) |
| Oxidized (Quinone) Metabolites | Oxidation (Phase I) |
Investigation of Kinetic Isotope Effects on Pyridostigmine Metabolism
The kinetic isotope effect (KIE) is a phenomenon where substituting an atom with its heavier isotope can alter the rate of a chemical reaction. researchgate.netnih.gov This occurs if the bond to the isotope is broken or formed in the rate-determining step of the reaction. nih.gov In drug metabolism, a deuterium KIE is observed when the cleavage of a carbon-deuterium (C-D) bond is slower than the cleavage of a corresponding carbon-hydrogen (C-H) bond. researchgate.netnih.gov
By comparing the rate of metabolism of Pyridostigmine Bromide with that of this compound, researchers can probe the mechanisms of the enzymes involved. The D6 label in this compound is on the two N-methyl groups of the carbamate moiety. If a metabolic reaction, such as N-demethylation by a CYP enzyme, involves the cleavage of one of these C-H bonds and this step is rate-limiting, the metabolism of this compound would be significantly slower than that of the unlabeled drug. plos.org The absence of a significant KIE would suggest that C-H bond cleavage is not the rate-limiting step for that particular metabolic pathway. plos.org
Table 3: Hypothetical Kinetic Isotope Effect (KIE) Study on Pyridostigmine N-Demethylation This table contains hypothetical data for illustrative purposes.
| Compound | Rate of Metabolite Formation (pmol/min/mg protein) | KIE (kH / kD) |
|---|---|---|
| Pyridostigmine Bromide (kH) | 15.2 | 3.8 |
A KIE value greater than 1, as shown hypothetically above, would indicate that C-H bond cleavage is at least partially rate-limiting in the N-demethylation reaction.
Comparative In Vitro Metabolism Across Different Animal Species using this compound
Preclinical toxicology and safety studies are conducted in animal species to predict potential outcomes in humans. bioivt.com The relevance of an animal model heavily depends on how closely its metabolic profile of a drug matches that of humans. bioivt.comeuropa.eu Significant species differences in metabolism can lead to misleading safety data. bioivt.com Therefore, comparative in vitro metabolism studies are essential for appropriate species selection. europa.eu
In these studies, this compound can be incubated with liver microsomes or hepatocytes from various species, including humans, monkeys, dogs, and rats. bioivt.com By using the deuterated compound as an analytical standard or as the substrate itself, both the rate of parent drug depletion and the profile of generated metabolites can be compared across species. This allows researchers to identify which animal species produces a metabolite profile most similar to humans, making it the most suitable model for further nonclinical studies. fda.gov
Table 4: Hypothetical Comparison of Pyridostigmine Intrinsic Clearance (CLint) Across Species This table contains hypothetical data for illustrative purposes.
| Species | CLint (µL/min/mg protein) | Primary Metabolite Profile |
|---|---|---|
| Human | 27.7 | HNM, HNM-glucuronide |
| Monkey | 35.1 | HNM, HNM-glucuronide |
| Dog | 89.5 | HNM, Oxidized metabolites |
Based on this hypothetical data, the monkey would be considered a more appropriate toxicological model for pyridostigmine than the dog or rat due to the greater similarity in both the rate of metabolism and the primary metabolites formed compared to humans.
Pharmacokinetic Research Applications of Pyridostigmine D6 Bromide in Non Human Biological Systems
Pre-clinical Pharmacokinetic Investigations in Animal Models
Pyridostigmine (B86062) D6 Bromide, a deuterated analog of Pyridostigmine Bromide, serves as a critical tool in the pre-clinical evaluation of the latter's pharmacokinetic profile in various animal models. These studies are fundamental to understanding how the drug is absorbed, distributed, metabolized, and excreted (ADME), providing essential data before human trials.
In dogs, pyridostigmine has been shown to be slowly and incompletely bioavailable. nih.gov A study in Beagle dogs demonstrated systemic availability of 44.4% from a syrup formulation and 33.6% from a tablet. nih.gov These animal studies are crucial for predicting how different formulations might perform in humans and for understanding the factors that can influence drug absorption.
Interactive Data Table: Bioavailability of Pyridostigmine in Animal Models
| Species | Formulation | Bioavailability (%) | Source |
|---|---|---|---|
| Dog | Syrup | 44.4 ± 4.3 | nih.gov |
Once absorbed, pyridostigmine's distribution throughout the body is a key aspect of its pharmacokinetic profile. Due to its chemical nature as a quaternary ammonium (B1175870) compound, it has limited ability to cross the blood-brain barrier under normal conditions. ualberta.ca However, studies in mice have suggested that under conditions of stress, which may increase blood-brain barrier permeability, pyridostigmine can penetrate the brain. nih.gov
Interactive Data Table: Tissue Distribution of Pyridostigmine in Rats (20 minutes post-administration)
| Tissue | Tissue: Plasma Partition Coefficient (Kp) | Source |
|---|---|---|
| Liver | ~8 |
The elimination of pyridostigmine from the body occurs primarily through the kidneys. drugbank.com In rats, approximately 90% of an administered dose is excreted in the urine. The primary metabolite found in urine is 3-hydroxy-N-methylpyridinium (HNM), with the ratio of unchanged pyridostigmine to HNM being about 4:1. drugbank.com The plasma elimination half-life in rats has been reported to be around 19 minutes.
In dogs, pyridostigmine is characterized by a relatively long terminal half-life of 8.3 hours and low systemic clearance. nih.gov Over 60% of the administered dose is recovered unchanged in the urine, with less than 1% found in the bile. nih.gov These findings from animal models are crucial for understanding the primary routes of elimination and the rate at which the drug is cleared from the system, which helps in designing appropriate dosing schedules.
Role of Pyridostigmine D6 Bromide in Supporting Quantitative Bioanalysis for Non-Clinical Pharmacokinetic Studies
This compound is an indispensable tool in the quantitative bioanalysis of pyridostigmine in non-clinical pharmacokinetic studies. As a stable isotope-labeled internal standard, it is used in analytical methods like gas chromatography-mass spectrometry (GC-MS) to accurately quantify the concentration of pyridostigmine in biological samples such as plasma. nih.govualberta.ca
The use of a deuterated internal standard like this compound is critical for compensating for any degradation of pyridostigmine that might occur during sample preparation and analysis. nih.gov By adding a known amount of the D6 variant to the biological sample, any loss of the parent drug during extraction or analysis can be corrected for, leading to more accurate and reliable pharmacokinetic data. ualberta.ca This precision is vital for constructing accurate pharmacokinetic models and for making informed decisions about the drug's potential clinical use.
Pharmacokinetic Modeling and Simulation in Animal Systems using D6 Data
Data obtained from studies utilizing this compound as an internal standard are foundational for developing pharmacokinetic (PK) models in animal systems. These models are mathematical representations that describe the time course of a drug's ADME properties. By fitting the concentration-time data from animal studies to these models, researchers can estimate key pharmacokinetic parameters such as absorption rate, volume of distribution, and clearance.
For example, a two-compartment open model with first-order absorption and elimination has been used to describe the pharmacokinetics of pyridostigmine. nih.gov Physiologically based pharmacokinetic (PBPK) models, which incorporate physiological and anatomical data of the animal species, can also be developed. mdpi.com These models are powerful tools for simulating drug behavior under different conditions and for extrapolating pharmacokinetic data from animals to humans, which is a critical step in the drug development process.
Blood-Brain Barrier Permeability Studies in Animal Models using Labeled Compounds
The permeability of the blood-brain barrier (BBB) to pyridostigmine is a significant area of research, particularly concerning its potential central nervous system effects. Due to its charged nature, pyridostigmine's ability to cross the BBB is generally limited. ualberta.ca However, studies in animal models have explored conditions that might alter this permeability.
Research in mice has suggested that stress can increase the permeability of the BBB, potentially allowing pyridostigmine to enter the brain. nih.gov One study reported that after a forced swim stress protocol, the dose of pyridostigmine required to inhibit brain acetylcholinesterase activity was significantly reduced. nih.gov Conversely, other studies in rats using cold-restraint stress did not find evidence of increased BBB penetration by pyridostigmine. nih.gov These conflicting findings highlight the complexity of BBB dynamics and the importance of using labeled compounds like this compound to accurately measure brain concentrations and definitively assess BBB permeability under various physiological and pathological conditions.
Mechanistic Investigations of Pyridostigmine Action and Interactions Using in Vitro and Animal Research Models
Cholinesterase Inhibition Kinetics in Defined Enzymatic Systems
Pyridostigmine (B86062) D6 Bromide is a well-characterized inhibitor of cholinesterase enzymes, which are critical for regulating neurotransmission. Its kinetic profile has been extensively studied in purified enzymatic systems to elucidate the precise nature of its inhibitory action.
Pyridostigmine D6 Bromide functions as a reversible inhibitor of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). fda.govcaymanchem.com Its mechanism involves the competitive binding to the active site of the cholinesterase enzyme. science.gov As a carbamate (B1207046) inhibitor, it transfers a carbamoyl (B1232498) group to the serine hydroxyl group within the enzyme's active site. This carbamylated enzyme is significantly more stable than the acetylated enzyme formed during the hydrolysis of acetylcholine (B1216132). However, it undergoes hydrolysis, albeit much more slowly—taking minutes rather than microseconds—which allows the enzyme to be regenerated. researchgate.net This process of slow decarbamoylation is what confers the "reversible" nature to its inhibition, as the enzyme can eventually regain its function. fda.govdtic.mil This reversible binding protects a portion of the body's cholinesterase from irreversible inhibition by more potent agents like organophosphates. fda.gov
The inhibitory potency of this compound is concentration-dependent. This relationship is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. In studies using human enzymes, this compound has demonstrated distinct IC50 values for the two major types of cholinesterases.
| Enzyme | Source | IC50 Value |
| Acetylcholinesterase (AChE) | Human | 0.35 µM |
| Butyrylcholinesterase (BChE) | Human | 1 µM |
Data sourced from Cayman Chemical product information. caymanchem.com
Research has shown that the degree of cholinesterase inhibition varies with the administered dose and time since administration. dtic.mil For instance, following a single oral dose in human subjects, the maximum inhibition of acetylcholinesterase activity ranged from 29-45%, typically achieved within 2-3 hours. fda.gov This dose-dependent inhibition is a critical factor in its application, with studies in animal models suggesting that optimal protection against nerve agents is achieved when red blood cell (RBC) AChE inhibition is maintained in the 20-40% range. dtic.milfda.gov
Receptor Binding Studies and Cholinergic System Modulation in Isolated Tissues or Cell Lines
Investigations using isolated tissues and cell cultures have provided crucial insights into how this compound modulates the cholinergic system at the cellular level. These models allow for the study of its effects in a controlled environment, free from systemic physiological variables.
In studies using isolated human muscle bundles, this compound demonstrated a concentration-dependent protective effect against soman-induced decreases in AChE activity and membrane depolarization. caymanchem.com Similarly, research on isolated human intercostal muscle showed that the compound protects a significant percentage of acetylcholinesterase from inhibition by organophosphates. nih.gov
Further mechanistic studies have been conducted using cultured neuronal cells. In cultured rat cerebellar granule cells, this compound was found to induce apoptotic cell death. nih.gov This toxic effect was linked to the generation of reactive oxygen species (ROS). Critically, the study demonstrated that pretreatment with antagonists for muscarinic and N-methyl-D-aspartate (NMDA) receptors could block the ROS generation and subsequent neurotoxicity. nih.gov This indicates that the cholinergic system modulation by this compound in these cells involves the activation of both muscarinic and NMDA receptors, which in turn initiates downstream signaling pathways leading to oxidative stress and apoptosis. nih.gov
Investigation of Inter-Compound Interactions on Metabolic Enzymes in In Vitro Systems
The metabolic fate of this compound can be influenced by the presence of other compounds, a phenomenon investigated using in vitro systems with human plasma and liver microsomal enzymes. These studies are vital for understanding potential drug-drug interactions.
One such study investigated the interactions between this compound (PB), the insect repellent N,N-diethyl-m-toluamide (DEET), and the insecticide permethrin. nih.gov The findings revealed competitive interactions for metabolic enzymes.
Key Findings from In Vitro Interaction Studies:
PB and Permethrin: Binary incubation of PB with permethrin resulted in decreased metabolism of both compounds. This suggests that they compete for the same detoxifying enzymes in both human plasma and liver microsomes. nih.gov
PB and DEET: The combined incubation of DEET with PB diminished DEET metabolism in liver microsomal systems. nih.gov
These in vitro results provide evidence that combined exposure to these chemicals can impede the body's ability to eliminate them due to competition for shared metabolic pathways. nih.gov this compound is metabolized by both human plasma esterases and liver microsomal enzymes. nih.gov
Assessment of Biochemical and Physiological Responses in Animal Models
Animal models provide a platform for assessing the integrated biochemical and physiological effects of this compound on a whole-organism level.
Research in animal models has explored the impact of this compound on oxidative stress, particularly when combined with other stressors like physical exercise. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products through its antioxidant defense systems.
A study in mice investigated the interactive effects of this compound administration and exercise on the antioxidant defense system in skeletal muscle. nih.gov The results indicated that the combination of the two factors significantly altered antioxidant enzyme activities and led to oxidative injury. nih.gov
| Parameter | Treatment Group | Result (Compared to Control) | Implication |
| Total Superoxide Dismutase (SOD) Activity | PB + Exercise | ▲ 141% | Increased scavenging of superoxide anions |
| Mn-SOD Enzyme Protein Levels | PB + Exercise | ▼ 63% | Alteration in mitochondrial antioxidant defense |
| Catalase Enzyme Protein Levels | PB + Exercise | ▲ 139% | Increased capacity to neutralize hydrogen peroxide |
| Malondialdehyde (MDA) Concentration | PB + Exercise | ▲ 124% | Increased lipid peroxidation, a marker of oxidative damage |
Data from a study on mice triceps muscle. nih.gov (▲ Increase, ▼ Decrease)
These findings in an animal model suggest that while some antioxidant defenses are upregulated, the combination of this compound and physical stress can overwhelm the system, leading to increased lipid peroxidation and oxidative injury. nih.gov This aligns with in vitro findings where the compound was shown to induce ROS generation in neuronal cells. nih.gov
Neuromuscular Transmission Studies in Animal Preparations
In vivo and ex vivo animal models have been instrumental in elucidating the effects of Pyridostigmine Bromide on neuromuscular transmission. These studies, conducted in various animal species, have provided detailed insights into the compound's mechanism of action and its physiological consequences at the neuromuscular junction.
Electrophysiological and Functional Effects
Research in animal preparations has consistently demonstrated that Pyridostigmine Bromide enhances neuromuscular transmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh) in the synaptic cleft. This inhibition leads to an accumulation of ACh and prolonged activation of nicotinic acetylcholine receptors (nAChRs) on the postsynaptic muscle membrane, thereby augmenting muscle contraction.
Studies in rats have shown that administration of Pyridostigmine Bromide leads to a dose-dependent inhibition of AChE activity. This increased availability of acetylcholine at the neuromuscular junction enhances the transmission of nerve impulses. hiv.gov
One study utilizing organotypic mouse spinal cord-muscle cultures observed that acute exposure to Pyridostigmine Bromide potentiated neuromuscular activity. However, continuous exposure resulted in a progressive decrease in the contractile activity of muscle fibers. nih.gov This suggests a complex response to prolonged stimulation, potentially involving receptor desensitization or other adaptive changes at the neuromuscular junction.
Further investigations in rats have explored the impact of prolonged Pyridostigmine administration on muscle function. These studies revealed that continuous administration can lead to neuromuscular impairment.
| Animal Model | Administration | Key Findings on Neuromuscular Function |
| Rats | Continuous infusion for 14 or 28 days | Decreased specific tetanic tensions, indicating muscle weakness. researchgate.net |
| Rats | Continuous infusion | Altered neurotransmission, confirmed by increased sensitivity to atracurium. researchgate.net |
Ultrastructural and Receptor-Level Investigations
Electron microscopy studies in animal models have provided a window into the structural changes at the neuromuscular junction following exposure to Pyridostigmine Bromide. In organotypic mouse spinal cord-muscle cocultures, continuous exposure to low doses for two weeks resulted in nerve terminal degeneration and atrophy of the postjunctional folds. nih.gov Notably, these effects were found to be reversible upon withdrawal of the compound. nih.gov
In contrast, a study in rats found that doses sufficient to cause significant AChE inhibition had minimal effect on the presynaptic ultrastructure of neuromuscular junctions but did induce pronounced postsynaptic changes. dtic.mil However, these effects were not cumulative and diminished over a 15-day period despite continued administration of Pyridostigmine Bromide. dtic.mil
Research has also investigated the impact of long-term Pyridostigmine Bromide administration on acetylcholine receptor density.
| Animal Model | Administration Duration | Effect on Acetylcholine Receptors |
| Rats | 28 days | Down-regulation of acetylcholine receptors. researchgate.net |
| Rats | 14 days | No significant change in acetylcholine receptor numbers, despite observed neuromuscular dysfunction. researchgate.net |
These findings suggest that prolonged exposure to Pyridostigmine Bromide can induce neuromuscular dysfunction even without a change in receptor density, indicating that other mechanisms may also be involved in the observed muscle impairment. researchgate.net
Degradation Pathways and Stability Profiling of Pyridostigmine Bromide in Research Settings
Hydrolytic Degradation Kinetics and pH Dependence of Pyridostigmine (B86062) Bromide
The hydrolytic stability of Pyridostigmine Bromide is highly dependent on the pH of the aqueous solution. ualberta.ca Studies have shown that the compound is relatively stable in acidic environments but degrades rapidly under alkaline conditions. ualberta.caekb.eg
Acidic Conditions: In an acidic medium (pH 1.0), Pyridostigmine Bromide demonstrates considerable stability, even at elevated temperatures (70°C) for several hours. ualberta.ca One study refluxed the compound in 2N HCl for 10 hours to induce acidic degradation. ekb.eg
Alkaline Conditions: The compound is extremely unstable in alkaline solutions, particularly at a pH greater than 8.5. ualberta.ca The degradation is rapid, even at room temperature (25°C) when the pH reaches 11. ualberta.ca The primary pathway for this degradation is the hydrolysis of the ester linkage, which is anticipated under basic conditions. ualberta.caresearchgate.net
The main product of alkaline hydrolysis is 3-hydroxy-N-methylpyridinium bromide (3-OH NMP), which is also a major metabolite of Pyridostigmine Bromide. ualberta.caresearchgate.netakjournals.comresearchgate.net The transformation during hydrolysis can be observed spectrophotometrically, with the absorbance peak of Pyridostigmine Bromide at 269 nm decreasing as new peaks for the degradation product appear at 252 nm and 322 nm. ualberta.ca The presence of isobestic points at 260 nm and 287 nm suggests a one-to-one conversion during this process. ualberta.ca
Due to this instability in alkaline media, it is recommended to avoid basic conditions during the assay of Pyridostigmine Bromide to prevent its degradation. ualberta.ca
| Condition | pH | Temperature | Observation | Primary Degradation Product |
|---|---|---|---|---|
| Acidic | 1.0 | 25°C and 70°C | Stable for at least 3 hours. ualberta.ca | 3-hydroxy-1-methylpyridin-1-ium bromide ekb.eg |
| Alkaline | > 8.5 | Room Temperature | Unstable. ualberta.ca | 3-hydroxy-N-methylpyridinium bromide (3-OH NMP) ualberta.caakjournals.comresearchgate.net |
| Strongly Alkaline | 11 | 25°C | Extremely unstable. ualberta.ca |
Investigation of Oxidative Degradation Mechanisms and Products
Pyridostigmine Bromide is susceptible to oxidative degradation. Forced degradation studies, a common practice in pharmaceutical stability testing, have been conducted using oxidizing agents like hydrogen peroxide (H₂O₂) to investigate these pathways. ekb.egwisdomlib.org
When a solution of Pyridostigmine Bromide is treated with 33% w/v hydrogen peroxide, it undergoes oxidation. ekb.eg Analysis using high-performance liquid chromatography (HPLC) has identified the formation of specific degradation products resulting from this oxidative stress. ekb.eg The suggested degradation pathway under these conditions leads to the formation of compounds such as 3,4-dioxo-3,4-dihydropyridin-1-ium. ekb.egresearchgate.net These studies confirm that the integrity of the Pyridostigmine Bromide molecule is compromised in an oxidative environment, highlighting the need for protection from oxidizing agents during storage and handling. wisdomlib.org
Photodegradation Pathways and Stability under Light Exposure
Exposure to light can also induce the degradation of Pyridostigmine Bromide. Photolytic degradation studies on aqueous solutions of the compound have shown that it is not stable under light exposure. nih.gov
The primary degradation product identified following photolysis is 3-hydroxy-l-methylpyridinium bromide. nih.gov In addition to this main product, the formation of a small amount of unidentifiable tar-like substances has also been reported, indicating a complex degradation pathway. nih.gov These findings underscore the importance of protecting Pyridostigmine Bromide solutions from light to maintain their chemical integrity.
Identification and Quantification of Degradation Products and Impurities using Analytical Standards (including Pyridostigmine D6 Bromide for method development)
A variety of analytical techniques are employed to separate, identify, and quantify Pyridostigmine Bromide and its degradation products and impurities. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly used methods. ualberta.caresearchgate.netresearchgate.net
Stability-indicating HPLC methods have been developed to resolve Pyridostigmine Bromide from its degradation products, such as those formed under hydrolytic and oxidative stress. ekb.egnih.govresearchgate.net These methods are crucial for assessing the purity and stability of the drug in pharmaceutical formulations. ekb.eg For instance, HPLC with a diode array detector has been used to separate Pyridostigmine Bromide from its degradation products like 3-hydroxy-1-methylpyridin-1-ium bromide and 3,4-dioxo-3,4-dihydropyridin-1-ium. ekb.eg Similarly, high-performance thin-layer chromatography (HPTLC) methods have been validated for the determination of Pyridostigmine Bromide in the presence of its alkaline-induced degradation product, 3-hydroxy-N-methylpyridinium bromide. akjournals.comresearchgate.net
In the development and validation of these analytical methods, especially for biological samples, isotopically labeled internal standards are invaluable for achieving accurate quantification. This compound , a deuterated version of the molecule, is used as an internal standard in GC-Mass Spectrometry (GC-MS) methods. ualberta.canih.gov By adding a known amount of this compound to the sample, any variability or degradation of the target analyte during sample preparation and analysis can be compensated for, leading to more reliable and precise results. nih.gov
| Analytical Technique | Analyte(s) | Internal Standard | Key Application |
|---|---|---|---|
| HPLC | Pyridostigmine Bromide and its degradation products (e.g., 3-hydroxy-1-methylpyridin-1-ium bromide). ekb.eg | N/A | Stability testing, quantification in pharmaceutical formulations. ekb.egnih.gov |
| HPTLC | Pyridostigmine Bromide and 3-hydroxy-N-methylpyridinium bromide. akjournals.comresearchgate.net | N/A | Quantitative determination in the presence of its alkaline degradation product. akjournals.comresearchgate.net |
| GC-MS | Pyridostigmine. ualberta.canih.gov | This compound. ualberta.canih.gov | Pharmacokinetic studies, determination in plasma. ualberta.canih.gov |
Influence of Deuterium (B1214612) Labeling on Chemical Stability and Degradation Rates
The substitution of hydrogen atoms with their heavier isotope, deuterium, can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.govnih.gov This effect arises because the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond, requiring more energy to break. nih.gov
In the context of drug molecules, deuterium labeling can lead to a decrease in the rate of metabolism or chemical degradation if the C-H bond cleavage is a rate-determining step in the process. nih.gov For This compound , the deuterium atoms are typically on the N-methyl groups. If the cleavage of a C-H bond on these methyl groups is involved in a degradation pathway, the deuterated compound would be expected to degrade more slowly than its non-deuterated counterpart.
While specific studies detailing the degradation rates of this compound versus Pyridostigmine Bromide were not found in the search results, the general principles of KIE suggest that deuterium labeling can enhance the metabolic and chemical stability of a drug. nih.gov This increased stability is a key reason, in addition to its mass difference, for its utility as an internal standard in analytical methods, as it is less prone to degradation during sample processing than the parent compound. nih.govnih.gov
Theoretical and Computational Studies of Pyridostigmine and Its Deuterated Analog
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful computational methods used to investigate the electronic structure and properties of molecules from first principles. nih.gov For Pyridostigmine (B86062) D6 Bromide, these calculations provide profound insights into its geometry, stability, and chemical reactivity.
DFT methods are used to solve approximations of the Schrödinger equation, yielding the molecule's electron density distribution. nih.gov From this, a host of molecular properties can be derived. The optimized molecular geometry reveals precise bond lengths, bond angles, and dihedral angles, confirming the planar structure of the pyridinium (B92312) ring and the orientation of the dimethyl carbamate (B1207046) group.
Reactivity descriptors derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. researchgate.netscirp.org The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a larger gap implies higher stability. researchgate.net For Pyridostigmine, the HOMO is typically localized on the carbamate and pyridinium ring, while the LUMO is centered on the electron-deficient pyridinium ring, identifying it as the primary site for nucleophilic attack.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. scirp.orgresearchgate.net These maps illustrate regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. In Pyridostigmine, the carbonyl oxygen of the carbamate group and the bromide ion show negative potential, while the pyridinium ring, particularly the nitrogen and adjacent carbons, exhibits a strong positive potential, highlighting its electrophilicity.
Table 1: Key Molecular Properties and Reactivity Descriptors for Pyridostigmine (Illustrative) Note: Exact values depend on the specific DFT functional and basis set used.
| Property/Descriptor | Description | Predicted Significance for Pyridostigmine |
|---|---|---|
| Molecular Geometry | Bond lengths, bond angles, dihedral angles | Confirms the 3D structure and conformation of the molecule. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates propensity to donate electrons; related to ionization potential. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates propensity to accept electrons; related to electron affinity. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical stability and reactivity. A larger gap suggests higher stability. |
| Chemical Potential (µ) | Tendency of electrons to escape from a system | Influences the direction of charge transfer in a reaction. |
| Chemical Hardness (η) | Resistance to change in electron configuration | Measures the molecule's resistance to deformation or polarization. |
| Electrophilicity Index (ω) | Global electrophilic nature of the molecule | Quantifies the ability of the molecule to accept electrons. |
| MEP Analysis | 3D map of electrostatic potential | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |
Molecular Docking and Dynamics Simulations of Enzyme-Pyridostigmine Interactions
Pyridostigmine exerts its therapeutic effect by reversibly inhibiting the enzyme acetylcholinesterase (AChE). patsnap.comwikipedia.org Molecular docking and molecular dynamics (MD) simulations are indispensable computational tools for elucidating the precise nature of this interaction at an atomic level. lupinepublishers.comtandfonline.com
Molecular Docking predicts the preferred orientation and binding affinity of a ligand (Pyridostigmine) when bound to the active site of a receptor (AChE). thepharmajournal.com The process involves preparing the 3D crystal structure of human AChE, often obtained from the Protein Data Bank (PDB), and computationally placing the Pyridostigmine molecule into its binding pocket. peerj.comnih.gov The AChE active site is a deep, narrow gorge containing a catalytic anionic site (CAS) and a peripheral anionic site (PAS). lupinepublishers.com
Docking algorithms generate numerous possible binding poses and score them based on factors like intermolecular energies, including electrostatic interactions, hydrogen bonds, and van der Waals forces. lupinepublishers.com Studies show that the positively charged quaternary nitrogen of Pyridostigmine's pyridinium ring forms a crucial cation-π interaction with the aromatic ring of the Tryptophan (Trp84) residue in the CAS. nih.gov Additionally, the carbonyl oxygen of the carbamate group can form a hydrogen bond with amino acids in the oxyanion hole (e.g., Gly118, Gly119, Ala201), stabilizing the complex. nih.gov The dimethylamino group also contributes to hydrophobic interactions within the gorge. lupinepublishers.com
Molecular Dynamics (MD) simulations extend the static picture provided by docking by simulating the movement of every atom in the enzyme-ligand complex over time (typically nanoseconds to microseconds). This provides insights into the stability of the binding pose, conformational changes in the protein upon ligand binding, and the role of water molecules in the interaction. mdpi.com For the Pyridostigmine-AChE complex, MD simulations can confirm the stability of the key interactions identified by docking and calculate the binding free energy, offering a more accurate estimation of binding affinity.
In Silico Prediction of Metabolic Transformations and Degradation Products
In silico (computational) methods are increasingly used to predict the metabolic fate of drug candidates early in the development process. These tools can forecast potential metabolites and degradation products of Pyridostigmine D6 Bromide, complementing experimental studies.
The primary metabolic pathway for Pyridostigmine is hydrolysis of the carbamate ester linkage, catalyzed by cholinesterases and other liver enzymes. hiv.govdrugbank.com This process yields the major metabolite, 3-hydroxy-N-methylpyridinium (HNM). drugbank.com Computational tools for metabolism prediction, such as those that model the activity of Cytochrome P450 (CYP) enzymes or hydrolases, can predict this vulnerability. These programs analyze the molecule's structure to identify "sites of metabolism" (SoMs)—atoms or bonds most likely to undergo enzymatic transformation.
For Pyridostigmine, the carbamate ester is correctly identified by these algorithms as a primary SoM due to its inherent chemical liability. In addition to enzymatic hydrolysis, Pyridostigmine is known to be unstable under alkaline conditions, where it degrades to HNM. In silico degradation prediction software can model this chemical instability by simulating the molecule's behavior under various pH conditions.
Table 2: Predicted and Known Metabolic/Degradation Products of Pyridostigmine
| Parent Compound | Transformation Pathway | Product | Significance |
|---|---|---|---|
| Pyridostigmine | Enzymatic Hydrolysis | 3-hydroxy-N-methylpyridinium (HNM) | Major metabolite found in vivo. drugbank.com |
| Pyridostigmine | Chemical Hydrolysis (Alkaline pH) | 3-hydroxy-N-methylpyridinium (HNM) | Major degradation product in vitro. |
| 3-hydroxy-N-methylpyridinium | Phase II Conjugation (Glucuronidation) | HNM-glucuronide | Excretory metabolite. drugbank.com |
Computational Pharmacokinetic Modeling and Physiologically-Based Pharmacokinetic (PBPK) Approaches in Animal Models
Physiologically-Based Pharmacokinetic (PBPK) modeling is a mathematical approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. mdpi.com PBPK models for Pyridostigmine can be developed for animal models like rats, mice, and dogs to predict its concentration over time in various organs and plasma. researchgate.netnih.gov
A PBPK model consists of multiple compartments representing real physiological spaces (e.g., blood, liver, kidney, brain, muscle) interconnected by blood flow. nih.gov The model integrates three types of information:
System-specific data: Physiological parameters for the animal species, such as organ volumes, blood flow rates, and tissue composition. nih.gov
Compound-specific data: Physicochemical properties of this compound (e.g., molecular weight, pKa, logP) and in vitro data on its metabolism and transport.
Study-specific data: Details of the administration route and schedule.
By solving a series of differential equations, the model predicts the drug's disposition. PBPK models are particularly useful for interspecies scaling—predicting human pharmacokinetics from animal data. researchgate.net For Pyridostigmine, a PBPK model developed in rats can be scaled to predict human plasma concentration profiles, aiding in the design of clinical studies. mdpi.com The use of this compound as an internal standard in the studies that generate the plasma concentration data is crucial for the accuracy of these models. nih.gov
Table 3: Typical Parameters in a PBPK Model for Pyridostigmine in a Rat Model
| Parameter Category | Examples | Source of Data |
|---|---|---|
| Physiological Parameters (Rat) | Organ weights (liver, kidney, etc.), blood flow rates, cardiac output | Literature, physiological databases |
| Compound Parameters (Pyridostigmine) | Molecular Weight, LogP, pKa, Plasma Protein Binding | In vitro experiments, QSAR prediction |
| Absorption Parameters | Oral absorption rate constant (ka), Bioavailability | In vivo animal studies, in vitro Caco-2 assays |
| Distribution Parameters | Tissue:plasma partition coefficients (Kp) | In vitro measurements, prediction algorithms |
| Metabolism Parameters | Intrinsic clearance (CLint) in liver | In vitro liver microsome/hepatocyte assays |
| Elimination Parameters | Renal clearance, urinary excretion fraction | In vivo animal pharmacokinetic studies |
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Analysis for Pyridostigmine Analogs
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) analysis are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net A QSAR model for Pyridostigmine analogs could be developed to guide the design of new, more potent, or selective AChE inhibitors.
The development of a QSAR model involves several steps:
Data Set Assembly: A series of Pyridostigmine analogs (carbamate derivatives) with measured AChE inhibitory activity (e.g., IC50 values) is compiled. nih.govplos.org
Descriptor Calculation: For each analog, a large number of numerical "molecular descriptors" are calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical, electronic, and topological properties. researchgate.net
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the most relevant descriptors with the observed biological activity. nih.gov
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its robustness and reliability. plos.org
A validated QSAR model can reveal which molecular properties are most important for AChE inhibition. peerj.com For carbamate inhibitors, descriptors related to molecular shape, hydrophobicity (LogP), and electronic properties (like the energy of the LUMO, ELUMO) are often found to be significant. researchgate.netnih.gov The model can then be used to predict the activity of novel, yet-to-be-synthesized Pyridostigmine analogs, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the drug discovery process.
Table 4: Examples of Molecular Descriptors for a Hypothetical QSAR Study of Pyridostigmine Analogs
| Descriptor Class | Example Descriptor | Information Encoded |
|---|---|---|
| Electronic | ELUMO, Dipole Moment | Electron-accepting ability, overall polarity. researchgate.netnih.gov |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, ability to cross membranes. researchgate.net |
| Topological | Wiener Index, Molecular Connectivity Indices | Molecular size, shape, and degree of branching. |
| Steric/Geometrical | Molar Refractivity, Connolly Accessible Area | Molecular volume and surface area. plos.org |
| 3D-QSAR | CoMFA/CoMSIA Fields | 3D steric and electrostatic fields around the molecule. |
Q & A
Basic Research Questions
Q. How can researchers determine the purity and quality of pyridostigmine bromide in pharmaceutical formulations?
- Methodological Answer : Pyridostigmine bromide's purity is assessed using pharmacopeial standards, including tests for solubility (water, ethanol, acetic acid), pH (4.0–6.0 for a 10% aqueous solution), and impurities (heavy metals, arsenic). Quantitative methods like titration or chromatography are employed, with validation per ICH guidelines. For example, deliquescence behavior and spectroscopic fingerprints (e.g., IR) can confirm structural integrity .
- Key Parameters :
| Test | Specification |
|---|---|
| Solubility | Freely soluble in water, ethanol |
| pH (10% solution) | 4.0–6.0 |
| Heavy Metals | ≤20 ppm |
| Arsenic | ≤3 ppm |
Q. What analytical methods are recommended for quantifying pyridostigmine bromide in biological matrices during pharmacokinetic studies?
- Methodological Answer : HPLC-MS/MS is the gold standard. A validated method uses neostigmine methylsulfate as an internal standard, with separation on a Shimadzu VP-ODS column (150 mm × 2.0 mm, 5 µm) and gradient elution (methanol/water with 5 mM ammonium acetate and 0.1% formic acid). Plasma samples are processed via protein precipitation, achieving a lower limit of quantification (LLOQ) of 0.5 ng/mL. This method resolves matrix effects and ensures precision (<15% RSD) .
Q. How does formulation design impact the oral bioavailability of pyridostigmine bromide?
- Methodological Answer : Standard tablets (30–60 mg) exhibit variable absorption due to first-pass metabolism. Advanced formulations like phospholipid complexes (PBPLC) enhance bioavailability by improving lipid solubility and intestinal permeability. For instance, PBPLC increases AUC by 2.5-fold compared to free drug in preclinical models, validated via in vitro dissolution and in vivo pharmacokinetic crossover studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in studies on pyridostigmine bromide’s efficacy for neuromuscular disorders versus its toxicity risks?
- Methodological Answer : Contradictions arise from dose-dependent effects (e.g., cholinesterase inhibition vs. bromide accumulation). A tiered approach includes:
Mechanistic Studies : Measure erythrocyte acetylcholinesterase activity and serum bromide levels in parallel .
Population PK/PD Modeling : Identify subpopulations at risk of bromide intoxication (e.g., renal impairment) using NONMEM or Monolix.
Longitudinal Monitoring : Track anion gap and urinary bromide excretion in chronic dosing trials .
Q. What experimental designs are optimal for assessing pyridostigmine bromide’s subchronic toxicity in preclinical models?
- Methodological Answer : Follow OECD 408 guidelines. In a 90-day rat study (Sprague-Dawley), administer doses of 5–50 mg/kg/day via oral gavage. Endpoints include histopathology (liver, kidney), clinical chemistry (ALT, creatinine), and neurobehavioral assessments. Note that species-specific metabolic differences (e.g., bromide clearance) require cross-validation with human hepatocyte models .
Q. How can deuterated pyridostigmine (D6 bromide) improve pharmacokinetic studies?
- Methodological Answer : The deuterium label stabilizes the molecule against metabolic degradation, enabling precise tracking of absorption/distribution via LC-MS. For example, D6 labeling reduces hepatic CYP3A4-mediated hydrolysis, allowing differentiation of parent drug from metabolites in mass spectra (e.g., m/z shifts). This is critical for mass balance studies and metabolite identification .
Q. What spectroscopic techniques are suitable for studying pyridostigmine bromide’s interaction with nanomaterials?
- Methodological Answer : Surface-enhanced infrared absorption (SEIRA) on gold nanoparticle (AuNP) substrates amplifies signal-to-noise ratios. Experimental setup:
- Deposit pyridostigmine on SiO2-AuNP films.
- Compare IR spectra (e.g., C=O stretch at 1680 cm⁻¹) to bulk samples.
- Use dark-field microscopy to correlate scattering hotspots with molecular adsorption sites (Fig. 4–5, ).
Tables for Reference
Table 1 : HPLC-MS/MS Parameters for Pyridostigmine Quantification
| Parameter | Specification |
|---|---|
| Column | Shimadzu VP-ODS (150 mm × 2.0 mm, 5 µm) |
| Mobile Phase | Methanol + 5 mM ammonium acetate/0.1% formic acid |
| Flow Rate | 0.2 mL/min |
| Ionization Mode | ESI+ |
| MRM Transition | 261.1 → 72.1 (pyridostigmine), 223.1 → 72.1 (IS) |
Table 2 : Key Findings from Orthostatic Intolerance Trials
| Study Type | Patients (n) | Outcome |
|---|---|---|
| Single-dose RCT | 32 | Standing DBP ↑6.4 mmHg (p<0.05) |
| Open-label | 74 | 29% discontinuation due to side effects |
| Long-term survey | 106 | 85% reported symptomatic benefit |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
